molecular formula C4H2FNO2S B3259790 3-Fluoro-2-nitrothiophene CAS No. 32431-81-5

3-Fluoro-2-nitrothiophene

Cat. No. B3259790
CAS RN: 32431-81-5
M. Wt: 147.13 g/mol
InChI Key: ODWFHHGWLJSDTH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrothiophene is a heterocyclic compound with the chemical formula C7H4FNO2S . It belongs to the thiophene family, which contains a five-membered ring with sulfur as the heteroatom. Thiophenes and their derivatives exhibit diverse properties and applications, including medicinal, industrial, and material science applications .


Synthesis Analysis

  • Step 2 : The gem-difluorohomopropargyl thiolate is formed through deprotonation at the benzylic position, followed by [2,3] sigmatropic rearrangement .

Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-nitrothiophene is C7H4FNO2S . It consists of a thiophene ring with a fluorine atom and a nitro group attached to it. The molecular weight is approximately 155.13 g/mol .


Physical And Chemical Properties Analysis

Safety and Hazards

Ensure adequate ventilation when handling this compound .

Future Directions

: Recent strategies in the synthesis of thiophene derivatives : 3-Fluoro-2-nitrotoluene MSDS : 3-Fluoro-2-nitrotoluene ChemSpider : 3-Fluoro-2-nitrotoluene Safety Data Sheet

properties

IUPAC Name

3-fluoro-2-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWFHHGWLJSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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